molecular formula C19H16N2O3S B12743226 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide CAS No. 1358749-55-9

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Cat. No.: B12743226
CAS No.: 1358749-55-9
M. Wt: 352.4 g/mol
InChI Key: VKKLOYOLCCDGLD-UHFFFAOYSA-N
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Description

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of pyrido[2,1-c][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a dihydropyrido-thiadiazine ring system. The presence of the 2,2-dioxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-thiadiazine core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include phenols, halogenated pyridines, and thiadiazine precursors. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological effects:

Neuropharmacology

TAK-137 has been identified as a novel potentiator of AMPA receptors (AMPA-R), which play a crucial role in synaptic transmission and plasticity. Its ability to modulate these receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways .

Anticancer Properties

TAK-137 has shown promise in cancer research. Studies have evaluated its effects on various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the phenoxy group can enhance anticancer activity .

Case Studies

Several studies have documented the biological activities of TAK-137:

Study 1: Neuroprotective Effects

A study focused on the neuroprotective potential of TAK-137 revealed that it could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of neurotransmitter levels and reduction of reactive oxygen species (ROS) .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various derivatives, TAK-137 exhibited superior antibacterial activity compared to traditional antibiotics. The study highlighted the importance of the phenoxy substitution in enhancing the antimicrobial effects against Gram-positive bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduced neuronal cell death
AntimicrobialEffective against E. coli
AnticancerIC50 = 10.28 µg/mL (HEPG2)

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on Activity
Phenoxy Group SubstitutionIncreased anticancer activity
Thiadiazine RingEnhanced antimicrobial properties
Dihydropyridine StructureNeuroprotective effects observed

Mechanism of Action

The mechanism of action of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
  • 9-(4-Chlorophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
  • 9-(4-Nitrophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Uniqueness

The uniqueness of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide, also known as TAK-137, is a heterocyclic compound with significant biological activity. Its structure includes a thiadiazine ring, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16N2O3S
  • Molecular Weight : 352.407 g/mol
  • IUPAC Name : this compound

The compound's structural characteristics contribute to its biological activity. The presence of the phenoxy and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazine compounds exhibit potent antimicrobial properties. For example:

  • Research Findings : A study demonstrated that certain thiadiazine derivatives showed significant antibacterial activity against various strains of bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazine derivatives have been explored for their anticancer potential:

  • Mechanisms of Action : These compounds are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, TAK-137 has shown effectiveness in inhibiting cell proliferation in breast cancer cell lines by targeting specific kinases involved in cell cycle regulation .
  • Case Study : In a clinical trial involving patients with advanced solid tumors, TAK-137 demonstrated promising results with a partial response rate of approximately 30% .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Research Insights : In animal models, TAK-137 was shown to reduce inflammation markers significantly compared to control groups. This suggests its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the thiadiazine ring.
  • Introduction of the phenoxy group via nucleophilic substitution.
  • Final modifications to enhance solubility and bioavailability.

Comparative Table of Biological Activities

Activity TypeCompound/DerivativeMIC/IC50 ValuesReference
AntibacterialTAK-1370.5 - 8 µg/mL
AnticancerTAK-137IC50 = 15 µM (breast cancer)
Anti-inflammatoryTAK-137Reduction in TNF-α levels

Properties

CAS No.

1358749-55-9

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

9-(4-phenoxyphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C19H16N2O3S/c22-25(23)14-13-21-12-4-7-18(19(21)20-25)15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2

InChI Key

VKKLOYOLCCDGLD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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